![molecular formula C10H11ClO2 B2794438 3-(3-Chlorophenoxy)-2-butanone CAS No. 27044-53-7](/img/structure/B2794438.png)
3-(3-Chlorophenoxy)-2-butanone
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Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the synthesis of piperazine derivatives, which might be related to 3-(3-Chlorophenoxy)-2-butanone, involves methods like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(3-chlorophenoxy)propionic acid, have been found to interact with the dopamine transporter (dat), which terminates the action of dopamine by its high affinity sodium-dependent reuptake into presynaptic terminals .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets via hydrophobic interactions
Biochemical Pathways
Compounds with similar structures have been found to interact with the dopamine transporter (dat), which plays a crucial role in the regulation of dopamine neurotransmission
Pharmacokinetics
Similar compounds such as 2-(3-chlorophenoxy)propionic acid have been found to be highly soluble in water , which may influence their bioavailability and distribution within the body.
Result of Action
Based on the known targets of similar compounds, it can be hypothesized that 3-(3-chlorophenoxy)-2-butanone may influence dopamine neurotransmission, potentially affecting mood, motivation, and other cognitive functions .
properties
IUPAC Name |
3-(3-chlorophenoxy)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)8(2)13-10-5-3-4-9(11)6-10/h3-6,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXKQBYBMMJKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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